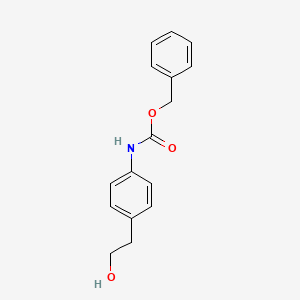
Benzyl (4-(2-hydroxyethyl)phenyl)carbamate
Description
Benzyl (4-(2-hydroxyethyl)phenyl)carbamate is an organic compound that features a benzyl group attached to an aminophenethyl alcohol structure
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
benzyl N-[4-(2-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c18-11-10-13-6-8-15(9-7-13)17-16(19)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19) |
Clé InChI |
RVZIFYFYOOSCOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCO |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(2-hydroxyethyl)phenyl)carbamate typically involves the protection of the amino group in 4-aminophenethyl alcohol with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of 4-aminophenethyl alcohol with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various benzyl-protected derivatives.
Applications De Recherche Scientifique
Benzyl (4-(2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protecting group in peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Benzyl (4-(2-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic or enzymatic conditions, releasing the active aminophenethyl alcohol. This release can trigger various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
4-Aminophenethyl alcohol: Lacks the benzyloxycarbonyl group, making it more reactive.
Benzyl alcohol: Similar structure but lacks the aminophenethyl group.
Phenethyl alcohol: Similar backbone but lacks the amino and benzyloxycarbonyl groups.
Uniqueness: Benzyl (4-(2-hydroxyethyl)phenyl)carbamate is unique due to the presence of both the benzyloxycarbonyl and aminophenethyl groups. This combination provides specific reactivity and stability, making it valuable in synthetic chemistry and various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


